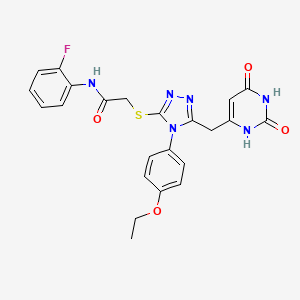

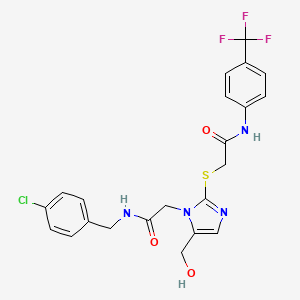

N-(2-chlorobenzyl)-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-chlorobenzyl)-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazole-5-carboxamide, also known as CCT251545, is a potent and selective inhibitor of the protein kinase WEE1. This compound has gained significant attention in recent years due to its potential as a therapeutic agent for cancer treatment.

科学的研究の応用

Antibacterial Agents

Researchers have developed novel analogs of pyrazole derivatives, demonstrating promising antibacterial activity against various bacterial strains such as Staphylococcus aureus and Bacillus subtilis. These compounds exhibit significant inhibitory effects at non-cytotoxic concentrations, highlighting their potential as effective antibacterial agents. The synthesis process involves reacting specific pyrazole carboxamide precursors with substituted benzaldehydes, demonstrating the compound's versatility in generating effective antimicrobial agents (Palkar et al., 2017).

Molecular Interactions and Antagonist Properties

The compound has been studied for its molecular interactions with the CB1 cannabinoid receptor, offering insights into the structural requirements for binding and antagonistic activity. This research contributes to understanding how such compounds can be designed for specific receptor targeting, potentially leading to the development of new therapeutic agents (Shim et al., 2002).

Antileukemic Activities

Research into pyrazole-4-carboxamide derivatives has also uncovered their potential antileukemic activities. These studies focus on synthesizing and testing various derivatives for their ability to inhibit leukemic cell growth, providing a foundation for developing new cancer treatments (Earl et al., 1979).

Anticancer and Anti-inflammatory Agents

Further investigations into pyrazolopyrimidines derivatives have identified their dual potential as anticancer and anti-5-lipoxygenase agents. This dual activity offers promising avenues for developing treatments that target cancer proliferation and inflammation simultaneously, showcasing the compound's versatile therapeutic potential (Rahmouni et al., 2016).

Antipsychotic Potential

Studies have also explored the antipsychotic-like profiles of certain pyrazole derivatives, which, unlike traditional antipsychotic drugs, do not interact with dopamine receptors. This research indicates the potential for developing new antipsychotic medications with fewer side effects, contributing to advancements in mental health treatments (Wise et al., 1987).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-chlorobenzyl)-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazole-5-carboxamide involves the reaction of 2-chlorobenzylamine with 2,4-dimethylthiazol-5-carboxylic acid to form the corresponding amide. This amide is then reacted with 3-methyl-1-phenyl-1H-pyrazol-5-amine to yield the final product.", "Starting Materials": [ "2-chlorobenzylamine", "2,4-dimethylthiazol-5-carboxylic acid", "3-methyl-1-phenyl-1H-pyrazol-5-amine" ], "Reaction": [ "Step 1: 2-chlorobenzylamine is reacted with 2,4-dimethylthiazol-5-carboxylic acid in the presence of a coupling agent such as EDCI or DCC to form the corresponding amide intermediate.", "Step 2: The amide intermediate is then reacted with 3-methyl-1-phenyl-1H-pyrazol-5-amine in the presence of a coupling agent and a base such as DIPEA or TEA to yield the final product, N-(2-chlorobenzyl)-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazole-5-carboxamide." ] } | |

CAS番号 |

1187634-35-0 |

製品名 |

N-(2-chlorobenzyl)-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazole-5-carboxamide |

分子式 |

C16H15ClN4OS |

分子量 |

346.83 |

IUPAC名 |

N-[(2-chlorophenyl)methyl]-5-(2,4-dimethyl-1,3-thiazol-5-yl)-1H-pyrazole-3-carboxamide |

InChI |

InChI=1S/C16H15ClN4OS/c1-9-15(23-10(2)19-9)13-7-14(21-20-13)16(22)18-8-11-5-3-4-6-12(11)17/h3-7H,8H2,1-2H3,(H,18,22)(H,20,21) |

InChIキー |

NNNRMXUQTTYDDF-UHFFFAOYSA-N |

SMILES |

CC1=C(SC(=N1)C)C2=CC(=NN2)C(=O)NCC3=CC=CC=C3Cl |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-({2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]ethyl}amino)-3-nitrobenzenecarboxylic acid](/img/structure/B2737077.png)

![(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(pyridin-3-yl)methanone](/img/structure/B2737078.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-chlorothiophene-2-carboxamide hydrochloride](/img/structure/B2737079.png)

![2,8-Dioxaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2737092.png)

![5-[(3-Bromophenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B2737094.png)

![N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3,5-dimethylbenzamide](/img/structure/B2737095.png)